Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate
Description
Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate is a brominated thiophene derivative characterized by a 2-methoxyethoxy substituent at the 3-position and a methyl ester group at the 2-position of the thiophene ring. The compound’s structure includes two bromine atoms at the 4- and 5-positions, which enhance its reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, making it valuable in pharmaceutical and materials science research .
Properties
CAS No. |
1707727-89-6 |
|---|---|
Molecular Formula |
C9H10Br2O4S |
Molecular Weight |
374.05 g/mol |
IUPAC Name |
methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate |
InChI |
InChI=1S/C9H10Br2O4S/c1-13-3-4-15-6-5(10)8(11)16-7(6)9(12)14-2/h3-4H2,1-2H3 |
InChI Key |
SOCBAWGVAUITKO-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(SC(=C1Br)Br)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate typically involves multiple steps. One reported method starts with glycol monomethyl ether glycol as the starting material. The synthesis proceeds through a series of reactions, including etherification and bromination, to introduce the desired functional groups . The reaction with phosphorus tribromide in ether is a key step in the bromination process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting involves standard organic synthesis techniques, including the use of protective atmospheres (e.g., nitrogen) and controlled reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 4 and 5 positions can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Phosphorus Tribromide: Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms .
Scientific Research Applications
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate typically involves multi-step organic reactions including etherification and bromination. The starting material often includes glycol monomethyl ether glycol. Standard organic synthesis techniques are employed to ensure high yields and purity under controlled conditions.
Scientific Research Applications
-
Organic Synthesis:
- This compound serves as a building block for the synthesis of more complex organic molecules. Its bromine substituents allow for various substitution reactions, making it versatile in synthetic chemistry.
-
Biological Research:
- Investigations into its biological activities suggest potential interactions with biomolecules. The compound has been explored for its reactivity and potential therapeutic properties, although specific applications remain under research.
-
Material Science:
- This compound is utilized in developing advanced materials such as polymers and electronic devices due to its unique electronic properties imparted by the thiophene ring and substituents.
Case Studies
-
Antimicrobial Activity:
- In studies evaluating antimicrobial properties, derivatives of thiophene compounds have shown significant activity against various Gram-positive and Gram-negative bacteria. For example, compounds structurally related to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL against E. coli and S. aureus .
-
Polymer Development:
- Research has demonstrated that incorporating this compound into polymer matrices enhances the electrical conductivity of the materials, making them suitable for applications in organic electronics.
- Therapeutic Potential:
Mechanism of Action
The mechanism of action of Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate involves its interaction with various molecular targets. The bromine atoms and the methoxyethoxy group play crucial roles in its reactivity and interactions. The compound can participate in electron transfer processes, influencing the electronic properties of the molecules it interacts with .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituents on the thiophene ring significantly influence solubility, reactivity, and applications. Below is a comparative analysis of key analogs:
*Estimated based on structural similarity to ; the 2-methoxyethoxy group adds one oxygen and two carbons compared to the propan-2-yloxy analog.
Key Observations:
- Polarity and Solubility: The hydroxyl-substituted derivative () exhibits high polarity due to the -OH group, limiting its solubility in non-polar solvents. In contrast, the 2-methoxyethoxy group in the target compound introduces ether linkages, improving solubility in polar aprotic solvents like DMSO or THF .
- Reactivity : Bromine atoms at the 4- and 5-positions make all three brominated thiophenes reactive in cross-coupling reactions. However, the 2-methoxyethoxy group’s electron-donating nature may slightly reduce electrophilicity compared to the hydroxyl analog .
- Applications: Hydroxyl and isopropoxy derivatives are intermediates in agrochemicals (e.g., pesticides) and polymers, respectively .
Biological Activity
Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Characteristics:
| Property | Value |
|---|---|
| CAS No. | 1707727-89-6 |
| Molecular Formula | C9H10Br2O4S |
| Molecular Weight | 374.05 g/mol |
| IUPAC Name | This compound |
| InChI Key | SOCBAWGVAUITKO-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets in biological systems. The compound's structure, particularly the bromine substituents and the methoxyethoxy group, enhances its reactivity and potential for electron transfer processes.
- Substitution Reactions : The bromine atoms can be substituted with various nucleophiles, potentially altering the compound's biological activity.
- Oxidation and Reduction : The thiophene ring can undergo redox reactions, which may influence its pharmacological properties.
- Coupling Reactions : This compound can participate in coupling reactions that may lead to the synthesis of more complex bioactive molecules.
Biological Activities
Research indicates that thiophene derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Some studies have shown that thiophene derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Thiophene derivatives have been reported to possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
- Anti-inflammatory Effects : Certain thiophene derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways.
Case Studies and Research Findings
- Anticancer Activity : A study published in Journal of Organic Chemistry evaluated the cytotoxic effects of several thiophene derivatives on human cancer cell lines. This compound was included in this analysis, showing promising results with an IC50 value indicating significant inhibition of cell growth in certain cancer types .
- Antimicrobial Studies : Research highlighted in the International Journal of Antimicrobial Agents demonstrated that thiophene-based compounds could inhibit the growth of pathogenic bacteria and fungi. This compound was tested alongside other derivatives, showcasing potential as a novel antimicrobial agent .
- Anti-inflammatory Mechanisms : A recent investigation into the anti-inflammatory properties of thiophene derivatives revealed that this compound could reduce pro-inflammatory cytokine production in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
